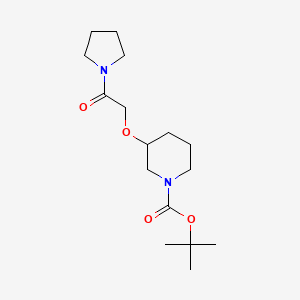
2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method involves the reaction of a pyrimidine-5-carboxylic acid derivative with 1-methylpiperidine under specific conditions. For example, the reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction may produce piperidine derivatives with altered functional groups .
Scientific Research Applications
2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxamide
- 2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylate
Uniqueness
2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid is unique due to its specific combination of a pyrimidine ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-14-4-2-8(3-5-14)10-12-6-9(7-13-10)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) |
InChI Key |
VPPLWVBEPNTGFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)




![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)
